[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of a bromine atom into the pyrimidine ring.
Acetylation: Addition of acetyl groups to the hydroxyl functionalities on the oxolane ring.
Coupling Reaction: Formation of the glycosidic bond between the pyrimidine and oxolane rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce a variety of functionalized pyrimidine nucleosides.
Scientific Research Applications
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The acetate groups may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other pyrimidine nucleosides such as:
Thymidine: A naturally occurring nucleoside with similar structural features but lacking the bromine atom and acetate groups.
5-Bromouridine: Contains a bromine atom on the pyrimidine ring but differs in the sugar moiety and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17BrN2O9 |
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Molecular Weight |
449.21 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H17BrN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)/t10-,11?,12+,14-/m1/s1 |
InChI Key |
OVWGEZUVGHETAU-VFJKSUPXSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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